molecular formula C12H19NO4 B11755381 cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid

cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B11755381
M. Wt: 241.28 g/mol
InChI Key: BKMZZZVRNHEHLG-QPUJVOFHSA-N
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Description

cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid: is a bicyclic compound that features a unique structural framework It contains a nitrogen atom within its bicyclic system and is protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the Boc protecting group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. The bicyclic structure can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Bicyclo[3.2.0]heptane: Another bicyclic compound with a different ring structure.

    Aza-bicyclo[3.1.1]heptane: A related compound with a different nitrogen placement.

Uniqueness: cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination allows for selective reactions and applications that may not be possible with other similar compounds .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1S,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m0/s1

InChI Key

BKMZZZVRNHEHLG-QPUJVOFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2C[C@]2(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O

Origin of Product

United States

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